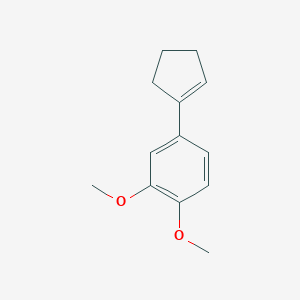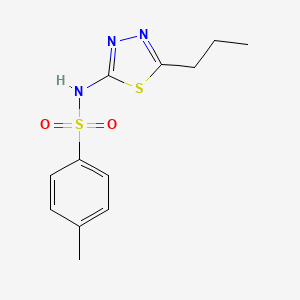
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at the 2nd and 5th positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiadiazole ring, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication, which can inhibit the growth of bacterial and cancer cells . Additionally, the compound may interact with enzymes and proteins involved in cellular processes, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
64256-74-2 |
|---|---|
Molecular Formula |
C12H15N3O2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O2S2/c1-3-4-11-13-14-12(18-11)15-19(16,17)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
VGODEHOHWRKBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


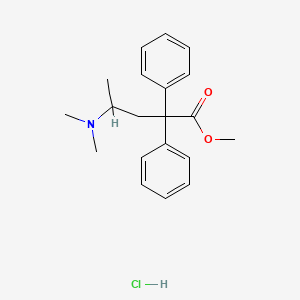
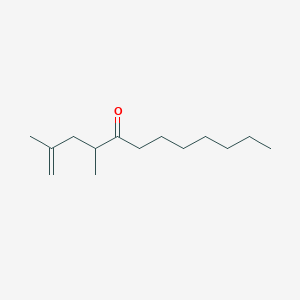
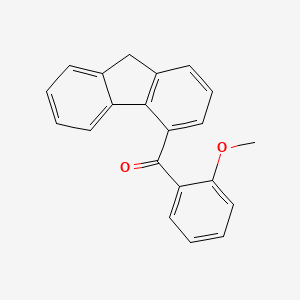
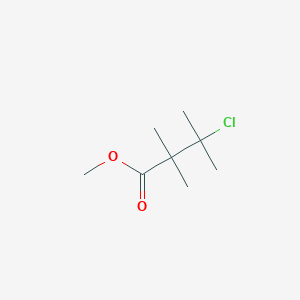
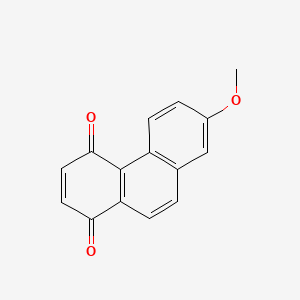
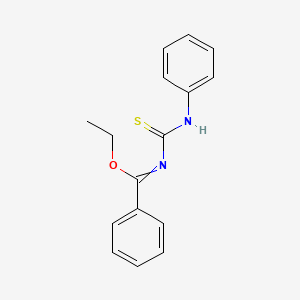

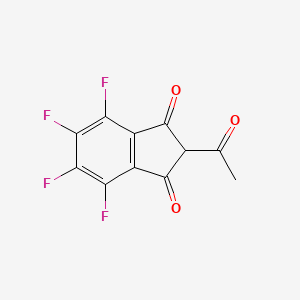

![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
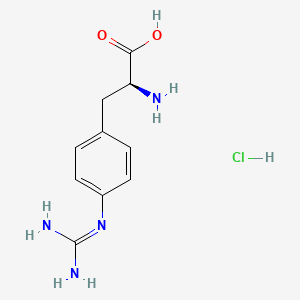
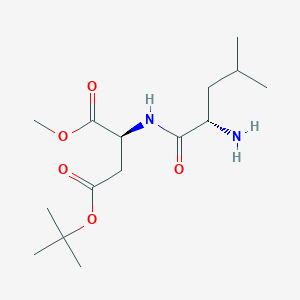
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
